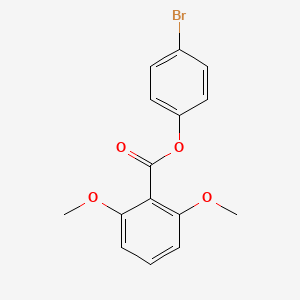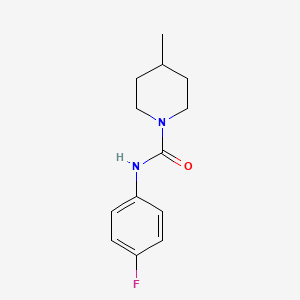
N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CCT007093, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapy for a variety of cancer types.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a small molecule inhibitor that targets several key proteins involved in cancer cell growth and survival. One of the primary targets of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is CDKs, which are important regulators of the cell cycle. Inhibition of CDKs by N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to cell cycle arrest and apoptosis. Additionally, N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide also inhibits the activity of CHK1 and WEE1, which are important regulators of the DNA damage response. Inhibition of these proteins can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have several other biochemical and physiological effects. Studies have shown that N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. Additionally, N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of several inflammatory cytokines, which play a role in cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its potency and specificity. This compound has been shown to have potent anti-tumor activity in preclinical studies, and its mechanism of action is well understood. Additionally, N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to be relatively non-toxic in animal studies, which is an important consideration for the development of new cancer therapies. However, one of the limitations of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound.
Direcciones Futuras
There are several potential future directions for the development of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide as a cancer therapy. One area of research is the development of new formulations of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide that can improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in humans. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in cancer patients. If these studies are successful, N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide could become an important new therapy for the treatment of a variety of cancer types.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-amino-1,2,4-triazole-3-carboxamide to yield N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied in the field of cancer research. Preclinical studies have shown that this compound has potent anti-tumor activity in a variety of cancer types, including breast, lung, colon, and prostate cancer. N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of several key proteins involved in cancer cell growth and survival, including CDKs, CHK1, and WEE1. Inhibition of these proteins leads to cell cycle arrest and apoptosis, ultimately resulting in tumor cell death.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-7(11)3-2-4-8(6)14-10(16)9-12-5-13-15-9/h2-5H,1H3,(H,14,16)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDBLHFAXFXWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 6837549 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5761763.png)


![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)

![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide](/img/structure/B5761800.png)